Bienvenue dans la boutique en ligne BenchChem!

5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide

FLT3 kinase inhibition Acute myeloid leukemia 2-acylaminothiophene-3-carboxamide

5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide (CAS 941975-07-1) belongs to the 2-acylaminothiophene-3-carboxamide class, a scaffold characterized by potent inhibitory activity against the Fms-like tyrosine kinase 3 (FLT3). Compounds within this class, exemplified by the lead compound 44 in the foundational series, inhibit isolated FLT3 enzyme with IC50 values in the low nanomolar range and block proliferation of FLT3-driven acute myeloid leukemia (AML) cell lines such as MV4-11.

Molecular Formula C19H13F3N2O2S
Molecular Weight 390.38
CAS No. 941975-07-1
Cat. No. B2592227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide
CAS941975-07-1
Molecular FormulaC19H13F3N2O2S
Molecular Weight390.38
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)N
InChIInChI=1S/C19H13F3N2O2S/c20-19(21,22)13-8-4-7-12(9-13)17(26)24-18-14(16(23)25)10-15(27-18)11-5-2-1-3-6-11/h1-10H,(H2,23,25)(H,24,26)
InChIKeyJCGOADOYOCFARE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide (CAS 941975-07-1): FLT3 Kinase Inhibitor Scaffold for Oncology Procurement


5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide (CAS 941975-07-1) belongs to the 2-acylaminothiophene-3-carboxamide class, a scaffold characterized by potent inhibitory activity against the Fms-like tyrosine kinase 3 (FLT3) [1]. Compounds within this class, exemplified by the lead compound 44 in the foundational series, inhibit isolated FLT3 enzyme with IC50 values in the low nanomolar range and block proliferation of FLT3-driven acute myeloid leukemia (AML) cell lines such as MV4-11 [1]. The target compound incorporates a 5-phenyl substitution on the thiophene ring and a 3-(trifluoromethyl)benzamido moiety at the 2-position, structural features that influence ATP-binding site occupancy and kinase selectivity within the class [1].

Why 5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide Cannot Be Substituted by Generic Thiophene-3-Carboxamide Analogs


Within the 2-acylaminothiophene-3-carboxamide FLT3 inhibitor series, minor structural modifications produce large shifts in potency, kinase selectivity, and cellular efficacy [1]. The 5-position aryl group and the 2-position benzamido substituent each contribute independently to the proposed binding model within the ATP-binding site; altering either group can disrupt key hydrogen-bonding or hydrophobic interactions [1]. Generic substitution with unsubstituted or differently substituted thiophene-3-carboxamides cannot preserve the target binding profile without explicit comparative data, making procurement of the specific CAS 941975-07-1 essential for reproducing structure-activity relationships established within this chemotype.

Quantitative Differentiation Evidence: 5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide vs. Closest Structural Comparators


FLT3 Enzyme Inhibition: Class-Level Potency Benchmark from the 2-Acylaminothiophene-3-Carboxamide Series

The 2-acylaminothiophene-3-carboxamide scaffold to which CAS 941975-07-1 belongs has demonstrated potent FLT3 kinase inhibition. The most optimized compound in the foundational series, compound 44, inhibited isolated FLT3 enzyme with an IC50 of 0.027 μM [1]. This class-level potency establishes the scaffold's capability for single-digit to sub-100 nanomolar FLT3 inhibition. The target compound's specific 5-phenyl and 3-(trifluoromethyl)benzamido substituent combination has not been individually reported in primary literature; its differentiation from compound 44 or other disclosed analogs remains unquantified.

FLT3 kinase inhibition Acute myeloid leukemia 2-acylaminothiophene-3-carboxamide

MV4-11 Cellular Antiproliferative Activity: Translational Benchmark for FLT3-ITD-Driven AML Models

The 2-acylaminothiophene-3-carboxamide series demonstrated cellular translation of FLT3 inhibition. Compound 44 blocked proliferation of MV4-11 cells (FLT3-ITD mutant) with an IC50 of 0.41 μM [1]. This provides a quantitative cellular efficacy benchmark for the scaffold class. The target compound CAS 941975-07-1 has not been individually profiled in MV4-11 cells in any retrievable primary publication.

MV4-11 proliferation FLT3-ITD Cellular potency

Structural Differentiation: 5-Phenyl Substitution Compared to the 4,5-Dimethyl Analog (CAS 332874-21-2)

CAS 941975-07-1 differs from the commercially referenced analog 4,5-dimethyl-2-[3-(trifluoromethyl)benzamido]thiophene-3-carboxamide (CAS 332874-21-2) by replacement of the 4,5-dimethyl groups with a 5-phenyl ring. In the FLT3 binding model proposed by Patch et al., the 5-position substituent occupies a hydrophobic pocket within the ATP-binding site, and aryl substitution at this position is expected to alter both binding affinity and kinase selectivity relative to alkyl-substituted analogs [1]. No direct head-to-head comparison data between these two specific compounds exists in retrievable literature.

Structure–activity relationship 5-phenyl thiophene 4,5-dimethyl thiophene

Kinase Selectivity Context: IKK-2 Inhibitor TPCA-1 as a Structural Counter-Screen Control

A structurally distinct thiophene-3-carboxamide, TPCA-1 (5-(4-fluorophenyl)-2-ureidothiophene-3-carboxamide, CAS 507475-17-4), is a potent and selective IκB kinase-2 (IKK-2) inhibitor with an IC50 of 17.9 nM . TPCA-1 differs from CAS 941975-07-1 at the 2-position (ureido vs. 3-CF3-benzamido) and 5-position (4-fluorophenyl vs. phenyl). This structural divergence creates an opportunity to use TPCA-1 as a selectivity control: compounds in the 2-acylamino series preferentially target FLT3, while 2-ureido analogs shift selectivity toward IKK-2. No direct cross-screening data between these two compounds has been published.

Kinase selectivity IKK-2 TPCA-1 thiophene-3-carboxamide

Recommended Application Scenarios for 5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide (CAS 941975-07-1)


FLT3 Kinase Inhibitor SAR Probe for AML Drug Discovery

Use CAS 941975-07-1 as a 5-phenyl-substituted probe within the 2-acylaminothiophene-3-carboxamide FLT3 inhibitor series. The foundational SAR established by Patch et al. demonstrates that this scaffold can achieve FLT3 enzyme IC50 values as low as 0.027 μM and cellular MV4-11 IC50 of 0.41 μM [1]. The 5-phenyl variant fills a specific substitution gap in the published SAR table, enabling exploration of hydrophobic pocket interactions distinct from alkyl-substituted analogs.

Kinase Selectivity Profiling Against IKK-2 Using TPCA-1 as a Comparator

Profile CAS 941975-07-1 against a panel including FLT3 and IKK-2, using TPCA-1 (IKK-2 IC50 = 17.9 nM) as a reference control for IKK-2 activity . The 2-position substitution (3-CF3-benzamido vs. ureido) is the primary determinant of kinase target preference between FLT3 and IKK-2 within the thiophene-3-carboxamide scaffold, making this compound valuable for dissecting substituent-driven selectivity.

Computational Docking and Binding Mode Validation Studies

Employ CAS 941975-07-1 in molecular docking studies using the FLT3 ATP-binding site model described by Patch et al. The 5-phenyl group provides a larger hydrophobic surface for binding pocket complementarity assessment compared to smaller alkyl substituents [1]. The 3-CF3 group on the benzamido ring offers a distinctive electron-withdrawing substituent whose contribution to binding free energy can be parsed computationally.

Chemical Biology Tool for FLT3-ITD Pathway Dissection in AML Cell Lines

Deploy CAS 941975-07-1 alongside established FLT3 inhibitors (e.g., quizartinib, gilteritinib) in MV4-11 and other FLT3-ITD-driven AML lines. While individual potency data are unavailable, the scaffold class has demonstrated target engagement translating to sub-micromolar antiproliferative effects in MV4-11 cells [1]. Use the compound to probe structure-dependent variations in downstream FLT3 signaling (pSTAT5, pERK) relative to clinical FLT3 inhibitors.

Quote Request

Request a Quote for 5-Phenyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.